molecular formula C18H12F4N2OS2 B11066561 (7aR)-6-(4-fluorophenyl)-5-thioxo-3-[4-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

(7aR)-6-(4-fluorophenyl)-5-thioxo-3-[4-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No.: B11066561
M. Wt: 412.4 g/mol
InChI Key: NKINRGOHQGWRQI-LBAUFKAWSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • It can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include bromine, sulfur, and suitable catalysts.
    • Major products formed depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Used as a building block in drug discovery and organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Research on its pharmacological properties and potential therapeutic applications.

      Industry: Limited applications due to rarity.

  • Mechanism of Action

    • The compound’s mechanism involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Remember that this compound’s rarity limits extensive research, but its unique structure offers intriguing possibilities for further exploration

    Properties

    Molecular Formula

    C18H12F4N2OS2

    Molecular Weight

    412.4 g/mol

    IUPAC Name

    (7aR)-6-(4-fluorophenyl)-5-sulfanylidene-3-[4-(trifluoromethyl)phenyl]-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

    InChI

    InChI=1S/C18H12F4N2OS2/c19-12-5-7-13(8-6-12)23-15(25)14-9-27-16(24(14)17(23)26)10-1-3-11(4-2-10)18(20,21)22/h1-8,14,16H,9H2/t14-,16?/m0/s1

    InChI Key

    NKINRGOHQGWRQI-LBAUFKAWSA-N

    Isomeric SMILES

    C1[C@H]2C(=O)N(C(=S)N2C(S1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

    Canonical SMILES

    C1C2C(=O)N(C(=S)N2C(S1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

    Origin of Product

    United States

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